molecular formula C18H15F3N4O5 B10889037 (2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10889037
M. Wt: 424.3 g/mol
InChI Key: KQQGMHMHUGOCML-UHFFFAOYSA-N
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Description

(2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:

  • Formation of the 2,4-dinitrophenyl intermediate: : This step involves the nitration of phenyl compounds to introduce nitro groups at the 2 and 4 positions. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.

  • Introduction of the trifluoromethyl group: : The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide.

  • Formation of the piperazine ring: : The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.

  • Coupling reactions: : The final step involves coupling the 2,4-dinitrophenyl intermediate with the piperazine derivative. This is often achieved through nucleophilic aromatic substitution reactions, where the nucleophilic piperazine attacks the electrophilic nitro-substituted aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, strong bases or acids depending on the desired substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperazine ring is particularly notable, as this moiety is found in many biologically active compounds, including antipsychotics and antihistamines.

Industry

In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group, which can influence the electronic characteristics of the molecule.

Mechanism of Action

The mechanism of action of (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and the trifluoromethyl group can significantly affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,4-DINITROPHENYL)PIPERAZINE: Lacks the trifluoromethyl group, which may result in different electronic properties and biological activities.

    (3-TRIFLUOROMETHYL)PHENYL)PIPERAZINE:

Uniqueness

The combination of nitro groups, a trifluoromethyl group, and a piperazine ring in (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE makes it unique

Properties

Molecular Formula

C18H15F3N4O5

Molecular Weight

424.3 g/mol

IUPAC Name

(2,4-dinitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H15F3N4O5/c19-18(20,21)12-2-1-3-13(10-12)22-6-8-23(9-7-22)17(26)15-5-4-14(24(27)28)11-16(15)25(29)30/h1-5,10-11H,6-9H2

InChI Key

KQQGMHMHUGOCML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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